molecular formula C7H11BrMg B14593058 Magnesium, bromo-1-heptynyl- CAS No. 61307-38-8

Magnesium, bromo-1-heptynyl-

Cat. No.: B14593058
CAS No.: 61307-38-8
M. Wt: 199.37 g/mol
InChI Key: ILBFGHGUOXGJME-UHFFFAOYSA-M
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Description

Magnesium, bromo-1-heptynyl- is an organometallic compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromo-1-heptynyl group, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium, bromo-1-heptynyl- is typically prepared through the reaction of 1-bromo-1-heptyne with magnesium metal in an anhydrous ether solvent. This reaction is a classic example of the Grignard reaction, where the magnesium inserts into the carbon-bromine bond to form the Grignard reagent . The reaction conditions require the exclusion of moisture and air to prevent the decomposition of the Grignard reagent.

Industrial Production Methods

On an industrial scale, the preparation of magnesium, bromo-1-heptynyl- follows similar principles but involves larger reactors and more stringent control of reaction conditions. The use of activated magnesium and continuous addition of the bromo-1-heptyne can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

Magnesium, bromo-1-heptynyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.

    Electrophiles: Reacts with alkyl halides and other electrophiles to form new carbon-carbon bonds.

    Oxidizing Agents: Can be oxidized using agents like hydrogen peroxide.

Major Products Formed

Scientific Research Applications

Magnesium, bromo-1-heptynyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of magnesium, bromo-1-heptynyl- involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This nucleophilic addition forms new carbon-carbon bonds, which is the basis for its use in organic synthesis. The magnesium atom stabilizes the negative charge on the carbon, making it a strong nucleophile .

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity.

    Ethylmagnesium Bromide: Used in similar nucleophilic addition reactions.

    Vinylmagnesium Bromide: Reacts similarly with carbonyl compounds.

Uniqueness

Magnesium, bromo-1-heptynyl- is unique due to its alkyne functionality, which allows for additional reactivity compared to other Grignard reagents.

Properties

CAS No.

61307-38-8

Molecular Formula

C7H11BrMg

Molecular Weight

199.37 g/mol

IUPAC Name

magnesium;hept-1-yne;bromide

InChI

InChI=1S/C7H11.BrH.Mg/c1-3-5-7-6-4-2;;/h3,5-7H2,1H3;1H;/q-1;;+2/p-1

InChI Key

ILBFGHGUOXGJME-UHFFFAOYSA-M

Canonical SMILES

CCCCCC#[C-].[Mg+2].[Br-]

Origin of Product

United States

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